![molecular formula C10H23O3PS B14516450 Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate CAS No. 62514-80-1](/img/structure/B14516450.png)
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a diethyl ester and a tert-butylsulfanyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful as an enzyme inhibitor in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl [2-(methylsulfanyl)ethyl]phosphonate
- Diethyl [2-(ethylsulfanyl)ethyl]phosphonate
Uniqueness
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar phosphonates that may have smaller or less bulky substituents .
Propiedades
Número CAS |
62514-80-1 |
|---|---|
Fórmula molecular |
C10H23O3PS |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-(2-diethoxyphosphorylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H23O3PS/c1-6-12-14(11,13-7-2)8-9-15-10(3,4)5/h6-9H2,1-5H3 |
Clave InChI |
NHJAGKPHBOTNFW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCSC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


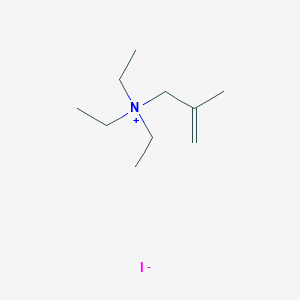
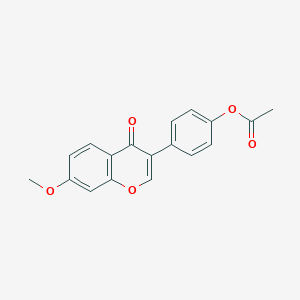

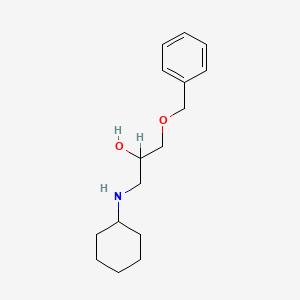
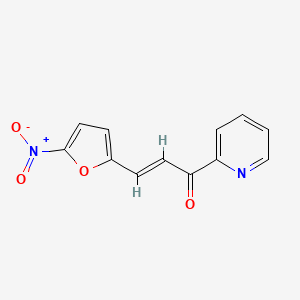
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

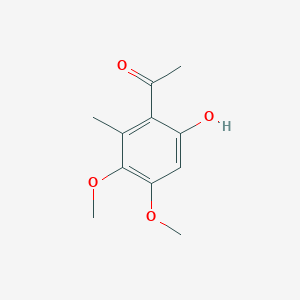

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
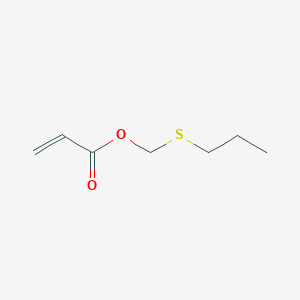
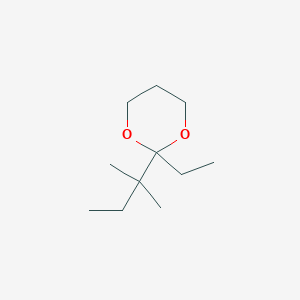
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
